molecular formula C11H18N4O B1476118 1-(3-叠氮氮杂环丁烷-1-基)-3-环戊基丙烷-1-酮 CAS No. 2097982-40-4

1-(3-叠氮氮杂环丁烷-1-基)-3-环戊基丙烷-1-酮

货号 B1476118
CAS 编号: 2097982-40-4
分子量: 222.29 g/mol
InChI 键: PJQGNVXUMMMTLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one, also known as AZC, is a unique compound with a variety of potential applications in scientific research. It is a small molecule that can be synthesized in the laboratory and is composed of a ring of carbon atoms, an azido group, and an alkyl group. AZC has been studied extensively in recent years and has been found to have a wide range of biochemical and physiological effects.

科学研究应用

合成和生物学评价

化学化合物 1-(3-叠氮氮杂环丁烷-1-基)-3-环戊基丙烷-1-酮参与各种合成过程和生物学评价。例如,已合成并表征了与吲哚核相连的氮杂环酮和噻唑烷酮部分的化合物,以了解其在表现出抗菌、抗分枝杆菌、抗氧化和细胞毒性活性方面的潜力。评价了这些化合物在抑制细菌和真菌生​​长方面的功效,展示了该化学物质在开发新的治疗剂中的作用 (Saundane & Walmik,2013)。

抗真菌和抗寄生虫活性

另一项研究重点介绍了从叠氮丙烷-2-醇衍生物合成 1,3-双-(1,2,3-三唑-1-基)-丙烷-2-醇衍生物,证明了对念珠菌属具有显着的抗真菌活性。这些化合物毒性低,表明叠氮氮杂环丁烷-1-基部分在设计具有高选择性和效力的抗真菌剂中的效用 (Zambrano-Huerta 等,2019)。

抗炎和镇痛应用

将氮杂环丁基-噻唑部分结合到 β-氨基萘衍生物中的研究表明具有有效的抗炎和镇痛活性。这些化合物的致溃疡性低于标准治疗,为设计具有减少副作用的新型抗炎和止痛药提供了见解 (Bansal 等,2000)。

抗利什曼原虫剂

评估了 N-(1-甲基-1H-吲哚-3-基)亚甲基胺和氮杂环丁烷-2-酮的合成,以了解其抗利什曼原虫活性,展示了该化合物在治疗利什曼原虫感染中的应用。亚甲基胺转化为氮杂环丁烷-2-酮导致抗寄生虫活性提高,突出了开发有效抗利什曼原虫药物的潜力 (Singh 等,2012)。

属性

IUPAC Name

1-(3-azidoazetidin-1-yl)-3-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-14-13-10-7-15(8-10)11(16)6-5-9-3-1-2-4-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQGNVXUMMMTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。